N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12-1-2-13(19)17(12)8-10-21-9-7-16-14(20)11-3-5-15-6-4-11/h3-6H,1-2,7-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILNQUIYIWRKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like toluene can enhance the reaction efficiency and product isolation .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isonicotinamide compounds exhibit antimicrobial properties. In studies, modifications of the isonicotinamide structure have shown activity against various bacterial strains. For instance, compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide were tested for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity .
Anticancer Research
Isonicotinamide derivatives have been evaluated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, research involving similar pyrrolidine derivatives indicated that they could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Neurological Applications
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. It has been hypothesized that modifications of the pyrrolidine ring could enhance blood-brain barrier penetration, making it a candidate for further investigation in neurological disorders such as Alzheimer's disease .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of isonicotinamide derivatives demonstrated varying degrees of antimicrobial efficacy against Bacillus subtilis and Candida albicans. The results indicated that the introduction of specific functional groups could enhance activity significantly, suggesting a structure-activity relationship crucial for future drug design .
Case Study 2: Anticancer Mechanisms
In vitro assays on modified isonicotinamide compounds revealed their ability to inhibit the proliferation of human cancer cell lines by triggering apoptotic pathways. The study highlighted the importance of the pyrrolidine moiety in mediating these effects, paving the way for further exploration of similar compounds in cancer therapeutics .
Case Study 3: Neuroprotective Potential
Research into the neuroprotective effects of isonicotinamide derivatives indicated promising results in models of oxidative stress-induced neurotoxicity. The compounds exhibited protective effects on neuronal cells, suggesting potential applications in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This compound can affect calcium channels, which play a crucial role in cellular signaling and neurotransmission.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with analogs from the evidence:
*Estimated based on structural analogs due to incomplete data.
Key Observations:
- Reactivity : The target compound’s NHS ester enables rapid amine conjugation, similar to the fullerene derivative in . However, the absence of a bulky fullerene core in the target compound likely improves aqueous solubility and reduces steric hindrance during conjugation .
- Solubility: The isonicotinamide group enhances polarity compared to ’s trifluoromethyl-substituted compound, which is more lipophilic. ’s ionic phosphonothiolate exhibits high solubility in polar solvents due to its chloride counterion .
- Biological Targeting : The pyridine ring in the target compound may facilitate interactions with nicotinamide receptors or enzymes, whereas ’s trifluoromethyl groups are optimized for metabolic stability and protein binding .
Pharmacological and Industrial Relevance
- Drug Delivery : The target compound’s linker design balances flexibility and stability, making it superior to ’s fullerene-based analog for intracellular delivery.
- Prodrug Potential: Unlike ’s phosphonothiolate (designed for enzymatic activation), the NHS ester in the target compound is hydrolytically labile, limiting its use as a prodrug but favoring rapid conjugation .
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 311.36 g/mol. Its structure features a pyrrolidinone moiety, which is known for contributing to various biological activities.
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related pyrrolidine derivatives. For instance, compounds derived from 2,5-dioxopyrrolidin-1-yl have demonstrated broad-spectrum protective activity in various seizure models:
- Maximal Electroshock (MES) Test : This test evaluates the efficacy of compounds in preventing seizures induced by electrical stimulation.
- Pentylenetetrazole (PTZ)-Induced Seizures : This model assesses the ability of compounds to inhibit seizures triggered by chemical means.
One notable derivative showed an effective dose (ED50) in the MES test at 23.7 mg/kg and in PTZ-induced seizures at 59.4 mg/kg, indicating significant anticonvulsant potential .
2. Antinociceptive Activity
Antinociceptive activity refers to the ability of a substance to reduce sensitivity to painful stimuli. The compound has been evaluated for its effectiveness in pain models, notably:
- Formalin-Induced Pain Model : This model assesses the analgesic effect of compounds by measuring their ability to reduce pain responses.
Research indicates that certain derivatives exhibit potent antinociceptive effects, suggesting that this compound may also possess similar properties .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Sodium/Calcium Channel Inhibition : Compounds in this class may inhibit central sodium and calcium currents, which are crucial in neuronal excitability and seizure propagation.
- TRPV1 Receptor Antagonism : The transient receptor potential vanilloid 1 (TRPV1) receptor is involved in pain perception. Antagonism of this receptor could contribute to the observed antinociceptive effects .
Table 1: Biological Activity Data
| Compound Name | Activity Type | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| Compound 22 | Anticonvulsant | MES | 23.7 | |
| Compound 22 | Anticonvulsant | PTZ | 59.4 | |
| Compound X | Antinociceptive | Formalin | - |
Case Studies
Several studies have explored the pharmacological profiles of compounds related to this compound:
- Study on Hybrid Pyrrolidine Derivatives : This study synthesized various derivatives and evaluated their anticonvulsant and antinociceptive properties using established animal models. The findings indicated that specific compounds exhibited enhanced efficacy compared to traditional antiepileptic drugs .
- Pharmacokinetic Studies : Research has also focused on the pharmacokinetic properties of these compounds, assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). Notably, some derivatives showed favorable profiles that support their potential as therapeutic agents .
Q & A
Q. Steps :
Screening : Use a 2³ factorial design to rank variable significance.
Response Surface Methodology (RSM) : Central composite design to model nonlinear interactions .
Validation : Replicate optimal conditions (e.g., pH 7.4, 10°C, 3:1 ratio) and compare yields via ANOVA.
Reference : Statistical software (e.g., JMP, Minitab) for analysis .
Advanced: How can computational methods predict the reactivity of this compound in aqueous vs. organic media?
Methodological Answer:
- Quantum Chemical Calculations :
- Molecular Dynamics (MD) : Simulate conformational flexibility of the ethoxyethyl linker in lipid bilayers for drug delivery applications.
Advanced: How to resolve contradictory data in reaction yields across experimental batches?
Methodological Answer:
- Root-Cause Analysis :
- Variable Screening : Use Pareto analysis to rank factors (e.g., moisture levels, catalyst purity).
- Hypothesis Testing : Conduct controlled experiments isolating suspected variables (e.g., degas solvents to eliminate dissolved CO₂ interference).
- Data Reconciliation :
Advanced: What strategies enhance the stability of this compound in long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
